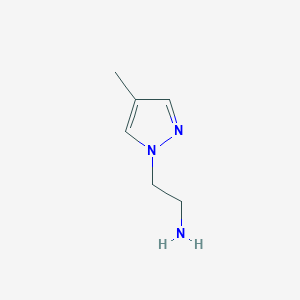

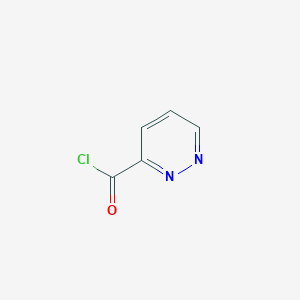

![molecular formula C19H23BN2O3 B1319280 N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-23-4](/img/structure/B1319280.png)

N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used in organic synthesis and have applications in pharmacy and biology .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . Boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The presence of the boronic ester group could influence the overall structure due to its electron-rich nature .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the boronic ester group, which is known for its high reactivity in various transformation processes . The pyridine ring and the benzamide group could also participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the boronic ester group is known for its high stability, low toxicity, and high reactivity .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s involved in nucleophilic and amidation reactions, which are crucial for constructing complex molecules. The borate and sulfonamide groups present in the compound contribute to its reactivity and stability, making it a valuable component in the synthesis of various organic compounds .

Drug Development

In the realm of pharmaceuticals, this compound is utilized as an intermediate for drug development. Its structure allows for the creation of enzyme inhibitors and ligand drugs, which are essential in the treatment of diseases such as cancer and microbial infections .

Fluorescent Probes

The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is significant for diagnostic and analytical purposes .

Stimulus-Responsive Drug Carriers

Due to its biocompatibility and responsiveness to microenvironmental changes, such as pH, glucose, and ATP levels, the compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, and control drug release through the formation and rupture of boronic ester bonds .

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, particularly in the synthesis of amino acids. This is important for creating molecules with specific chirality, which is a key factor in the efficacy and safety of many pharmaceuticals .

Catalysis

Organoboron compounds, such as the one , are known for their catalytic properties. They are used in various catalytic reactions, including Suzuki coupling, which is a powerful technique for forming carbon-carbon bonds in the production of complex organic molecules .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that boronic acid compounds, which this compound is a derivative of, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic synthesis.

Biochemical Pathways

They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Result of Action

Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting potential therapeutic applications .

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOIGKFLSJEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592254 |

Source

|

| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864754-23-4 |

Source

|

| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)